molecular formula C11H13NO2 B13172029 5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde

5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde

Cat. No.: B13172029
M. Wt: 191.23 g/mol
InChI Key: CNOTVCSBZRHZBQ-UHFFFAOYSA-N
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Description

5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is a heterocyclic compound that features a furan ring substituted with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through the partial reduction of pyridinium salts using borohydride reagents.

    Furan Ring Formation: The furan ring can be synthesized via various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling of the Two Moieties: The final step involves coupling the tetrahydropyridine and furan rings. This can be done through a formylation reaction, where the furan ring is functionalized with a formyl group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can also occur, especially at the formyl group, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.

    Substitution: The compound can participate in substitution reactions, particularly at the furan ring. Halogenation and nitration are common substitution reactions that can be performed under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydropyridine ring.

    Reduction: Alcohol derivatives of the formyl group.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The tetrahydropyridine moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to downstream effects, such as the modulation of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a tetrahydropyridine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that contain only one of these moieties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H13NO2/c1-9-3-2-6-12(7-9)11-5-4-10(8-13)14-11/h3-5,8H,2,6-7H2,1H3

InChI Key

CNOTVCSBZRHZBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCN(C1)C2=CC=C(O2)C=O

Origin of Product

United States

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